![molecular formula C16H18N4O B2732858 N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034413-99-3](/img/structure/B2732858.png)
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: is an organic compound known for its unique bicyclic structure, which consists of a fused cyclopentane and pyrazolopyrazine ring system with a phenyl group and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions:
Starting Materials: : The synthesis usually begins with the preparation of the appropriate pyrazole and cyclopentanone derivatives.
Cyclization Reaction: : These derivatives undergo cyclization in the presence of a base, such as sodium hydride, under inert atmosphere conditions (e.g., nitrogen gas) and moderate temperatures (e.g., 70-90°C).
Substitution Reactions: : The intermediate products are then subjected to nucleophilic substitution reactions to introduce the phenyl and carboxamide groups, using reagents such as phenyl isocyanate and carboxylic acids.
Industrial Production Methods
For large-scale industrial production, similar synthetic routes are employed, but with optimizations for yield and efficiency:
Optimized Catalysis: : Catalysts such as palladium or nickel complexes can be used to improve reaction rates and selectivity.
Reactor Design: : Continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Purification: : Advanced purification techniques, such as column chromatography and recrystallization, ensure the purity of the final product.
化学反应分析
Types of Reactions
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form various derivatives, such as N-phenyl-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine carboxylic acids, under conditions involving strong oxidizing agents (e.g., potassium permanganate).
Reduction: : Reduction reactions can convert the compound into its corresponding amines, using reagents such as lithium aluminum hydride.
Substitution: : The phenyl group can be substituted with other functional groups, such as halogens, via electrophilic aromatic substitution reactions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Bromine, iodine, sulfuric acid.
Major Products
Oxidation Products: : Carboxylic acids, aldehydes.
Reduction Products: : Amines.
Substitution Products: : Halogenated derivatives.
科学研究应用
N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide: has numerous applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: : Investigated for its potential as a biological probe to study enzyme mechanisms and protein interactions.
Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: : Utilized in the development of advanced materials, such as novel catalysts and electronic devices.
作用机制
The mechanism of action of N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: : Enzymes such as kinases and phosphatases, receptors in the nervous system.
Pathways: : Modulation of signaling pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Compared to other compounds with similar structures, N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide stands out due to its unique bicyclic ring system and functional groups, which confer distinct chemical and biological properties.
Similar Compounds
N-phenyl-1H-pyrazolo[3,4-b]pyridine
N-phenyl-1H-indazole
N-phenyl-1H-pyrrolo[2,3-b]pyridine
These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical reactivity and applications.
This wraps up our deep dive into this compound! Quite a molecule, isn't it?
属性
IUPAC Name |
N-phenyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(17-12-5-2-1-3-6-12)19-9-10-20-15(11-19)13-7-4-8-14(13)18-20/h1-3,5-6H,4,7-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRMYQVQBRWCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2732775.png)
![N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2732778.png)
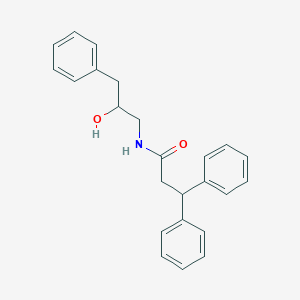
![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)
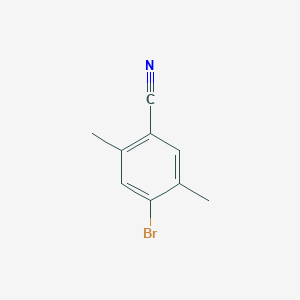
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)
![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2732788.png)
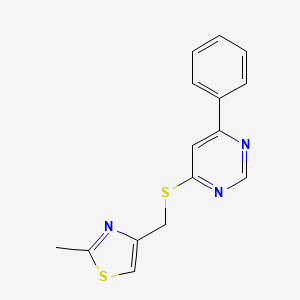
![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)

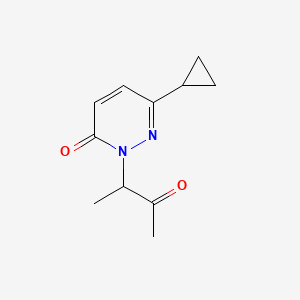
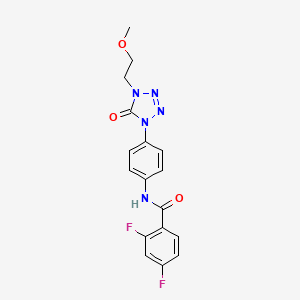
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
